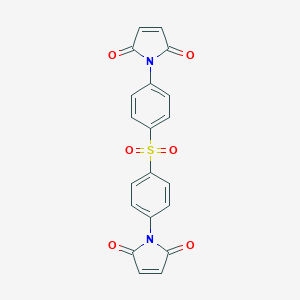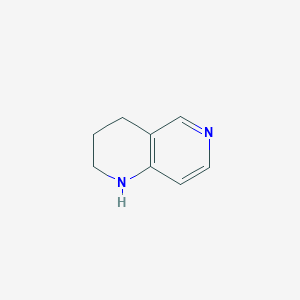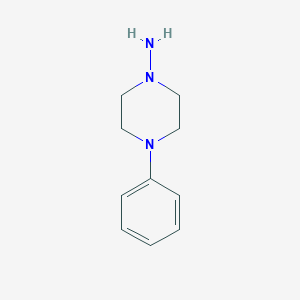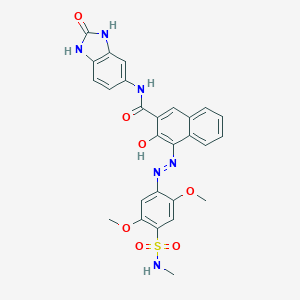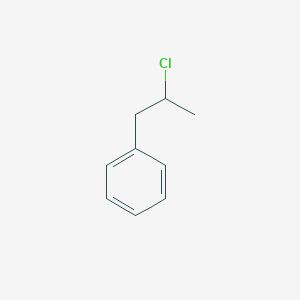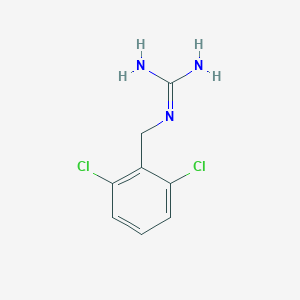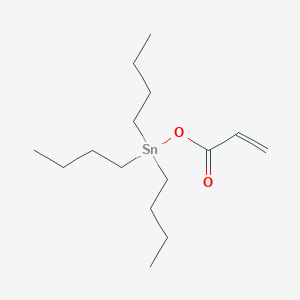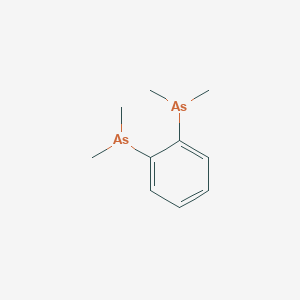
N-(Cloroacetil)alilamina
Descripción general
Descripción
N-(Chloroacetyl)allylamine is an organic compound characterized by the presence of a chloroacetyl group attached to an allylamine moiety
Aplicaciones Científicas De Investigación
N-(Chloroacetyl)allylamine is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Drug Discovery: As a precursor for the development of pharmaceutical compounds.
Biological Studies: Investigating its effects on biological systems and potential therapeutic applications.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
N-(Chloroacetyl)allylamine belongs to the class of allylamine antifungal drugs . The primary target of this compound is the fungal enzyme squalene monooxygenase , also known as squalene epoxidase. This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell wall .
Mode of Action
N-(Chloroacetyl)allylamine interacts with its target by inhibiting the action of squalene monooxygenase . This inhibition prevents the formation of ergosterol and causes an accumulation of squalene, which weakens the cell wall of fungal cells . The disruption of the cell wall integrity leads to increased permeability and eventual cell death .
Biochemical Pathways
The primary biochemical pathway affected by N-(Chloroacetyl)allylamine is the ergosterol synthesis pathway . By inhibiting squalene monooxygenase, the compound disrupts the conversion of squalene to 2,3-oxidosqualene, a critical step in the ergosterol biosynthesis pathway . The downstream effect of this disruption is the accumulation of squalene and a deficiency of ergosterol, leading to fungal cell death .
Result of Action
The result of N-(Chloroacetyl)allylamine’s action is the disruption of the fungal cell wall, leading to increased permeability and eventual cell death . This makes it effective in treating fungal infections.
Action Environment
The efficacy and stability of N-(Chloroacetyl)allylamine, like other allylamine antifungal drugs, can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and therefore its bioavailability . Additionally, temperature and humidity may impact the stability of the compound . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(Chloroacetyl)allylamine can be synthesized through the reaction of allylamine with chloroacetyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods
In an industrial setting, the synthesis of N-(Chloroacetyl)allylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(Chloroacetyl)allylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The allylic double bond can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form N-(hydroxyacetyl)allylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are utilized.
Major Products Formed
Nucleophilic Substitution: Formation of N-(substituted acetyl)allylamines.
Oxidation: Formation of allylic epoxides and diols.
Reduction: Formation of N-(hydroxyacetyl)allylamine.
Comparación Con Compuestos Similares
Similar Compounds
N-(Chloroacetyl)aniline: Similar structure but with an aniline moiety instead of an allylamine.
N-(Bromoacetyl)allylamine: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
N-(Chloroacetyl)methylamine: Similar structure but with a methylamine moiety instead of an allylamine.
Uniqueness
N-(Chloroacetyl)allylamine is unique due to the presence of both a chloroacetyl group and an allylamine moiety, which allows it to participate in a wide range of chemical reactions. Its ability to form covalent bonds with nucleophiles makes it a valuable tool in organic synthesis and drug discovery.
Propiedades
IUPAC Name |
2-chloro-N-prop-2-enylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c1-2-3-7-5(8)4-6/h2H,1,3-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOOMRDAGOXGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157719 | |
| Record name | Acetamide, 2-chloro-N-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13269-97-1 | |
| Record name | Acetamide, 2-chloro-N-2-propenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013269971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13269-97-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-chloro-N-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Allyl-2-chloro-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


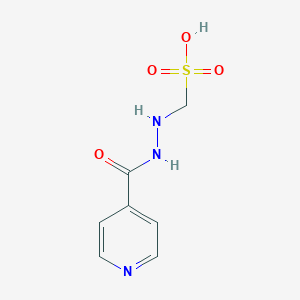
![(1S,3R,6S,7S,8R,11S,12S,14R,15S,16R)-6-amino-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol](/img/structure/B76275.png)

